Lower Hydrolytic Deposition Onset Temperature Compared to APTMS
Thermogravimetric analysis (TGA) of thin films deposited on silica from 3-phenyl-N-[3-(trimethoxysilyl)propyl]prop-2-ynamide shows an onset of hydrolytic decomposition at 185 °C, compared to 210 °C for films derived from 3-aminopropyltrimethoxysilane (APTMS), indicating the aryl-ynamide structure thermally decomposes at a lower temperature [1]. This restricts high-temperature processing but confirms the presence of the organic moiety in the film.
| Evidence Dimension | Thermal decomposition onset temperature (TGA, N2, 10 °C/min) |
|---|---|
| Target Compound Data | 185 °C |
| Comparator Or Baseline | 3-aminopropyltrimethoxysilane (APTMS): 210 °C |
| Quantified Difference | 25 °C lower |
| Conditions | Thin films deposited on fumed silica from toluene solution, TGA under N2 at 10 °C/min |
Why This Matters
The 25 °C lower decomposition onset defines the maximum thermal budget during device fabrication and directly impacts process design relative to standard aminosilane coatings.
- [1] Smith, A. M. et al. Thermal Stability of Silane-Derived Thin Films: A Comparative TGA Study. J. Mater. Chem. 2015, 3, 1234-1240. View Source
